Cas no 1805435-03-3 (Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate)

Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate
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- Inchi: 1S/C10H9BrClF2NO2/c1-2-17-7(16)3-6-9(11)8(10(13)14)5(12)4-15-6/h4,10H,2-3H2,1H3
- InChI Key: DEJHXVHSIBYWRW-UHFFFAOYSA-N
- SMILES: BrC1=C(C(F)F)C(=CN=C1CC(=O)OCC)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 5
- Complexity: 271
- XLogP3: 3
- Topological Polar Surface Area: 39.2
Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029060725-1g |
Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate |
1805435-03-3 | 97% | 1g |
$1,475.10 | 2022-04-01 |
Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate Related Literature
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Paweł Siudem,Jarosław Bukowicki,Iwona Wawer,Katarzyna Paradowska RSC Adv., 2020,10, 18082-18092
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Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
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Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
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Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389
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Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755
Additional information on Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate
Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate (CAS No. 1805435-03-3): A Versatile Intermediate in Modern Pharmaceutical Synthesis
Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate, identified by its CAS number 1805435-03-3, is a highly valuable intermediate in the realm of pharmaceutical synthesis. This compound, characterized by its bromo, chloro, and difluoromethyl substituents on a pyridine core, has garnered significant attention due to its utility in the development of novel therapeutic agents. The strategic placement of these functional groups makes it a versatile building block for medicinal chemists, enabling the construction of complex molecular architectures with desired pharmacological properties.
The significance of this compound lies in its ability to serve as a precursor for a wide array of pharmacologically active molecules. Recent advancements in drug discovery have highlighted the importance of heterocyclic compounds, particularly pyridines, in the design of drugs targeting various diseases. The presence of bromo and chloro atoms provides excellent handles for further functionalization via cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are pivotal in constructing biaryl and other complex motifs found in many contemporary drugs.
The difluoromethyl group is another critical feature that enhances the pharmacological potential of Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate. Difluoromethylation is a powerful strategy in medicinal chemistry, often employed to improve metabolic stability, binding affinity, and overall drug efficacy. This group can be introduced at various stages of synthesis, making it a flexible tool for chemists aiming to optimize their lead compounds.
In recent years, there has been a surge in research focused on developing treatments for infectious diseases and cancer. Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate has emerged as a key intermediate in the synthesis of molecules with potent antiviral and anticancer activities. For instance, studies have demonstrated its utility in generating pyridine-based inhibitors of viral proteases and kinases, which are critical targets in antiviral drug development. Similarly, its incorporation into anticancer agents has shown promising results in preclinical studies, highlighting its potential as a scaffold for further drug optimization.
The compound's versatility is further underscored by its application in the synthesis of central nervous system (CNS) drugs. Pyridine derivatives are frequently explored for their potential as neurotransmitter modulators and antipsychotic agents. The specific substitution pattern in Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate allows for the facile introduction of additional functional groups that can fine-tune the pharmacological profile of the final product. This adaptability makes it an indispensable tool for medicinal chemists working on CNS disorders.
From a synthetic chemistry perspective, Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate offers several advantages. Its relatively stable structure allows for straightforward handling and storage under standard laboratory conditions. Moreover, the presence of multiple reactive sites enables multi-step synthetic routes with high yields and selectivity. These attributes make it an attractive choice for both academic research laboratories and industrial settings where efficiency and scalability are paramount.
Recent innovations in synthetic methodologies have further expanded the applications of Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate. For example, flow chemistry techniques have been increasingly employed to streamline its synthesis, reducing reaction times and improving reproducibility. Additionally, green chemistry principles have been integrated into its preparation protocols, minimizing waste and hazardous byproducts. These advancements align with the broader industry trend towards sustainable pharmaceutical manufacturing.
The future prospects of Ethyl 3-bromo-5-chloro-4-(difluoromethyl)pyridine-2-acetate are promising, given its broad utility across multiple therapeutic areas. As drug discovery continues to evolve, this compound is likely to remain a cornerstone in the development of next-generation therapeutics. Its role in generating innovative molecular structures underscores its importance as a pharmaceutical intermediate.
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